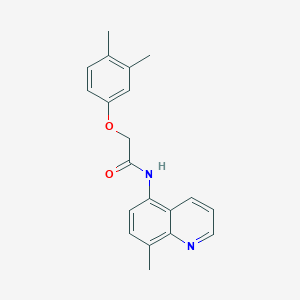

2-(3,4-dimethylphenoxy)-N-(8-methylquinolin-5-yl)acetamide

Description

This compound is an acetamide derivative featuring a 3,4-dimethylphenoxy group linked via an acetamide bridge to an 8-methylquinolin-5-yl moiety. Its structure combines aromatic and heterocyclic components, which are common in pharmacologically active molecules. The 3,4-dimethylphenoxy group may enhance lipophilicity and membrane permeability, while the 8-methylquinoline moiety could contribute to π-π stacking interactions or metal coordination, depending on the target .

Properties

Molecular Formula |

C20H20N2O2 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

2-(3,4-dimethylphenoxy)-N-(8-methylquinolin-5-yl)acetamide |

InChI |

InChI=1S/C20H20N2O2/c1-13-6-8-16(11-15(13)3)24-12-19(23)22-18-9-7-14(2)20-17(18)5-4-10-21-20/h4-11H,12H2,1-3H3,(H,22,23) |

InChI Key |

BVLMQKNLBVVLTI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NC2=C3C=CC=NC3=C(C=C2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-(8-methylquinolin-5-yl)acetamide typically involves the following steps:

Formation of the Phenoxy Intermediate: The starting material, 3,4-dimethylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.

Quinoline Derivative Preparation: 8-methylquinoline is synthesized through a series of reactions involving the cyclization of suitable precursors.

Coupling Reaction: The phenoxy intermediate is then coupled with the quinoline derivative under specific conditions to form the final acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-(8-methylquinolin-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The phenoxy and quinoline moieties can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(8-methylquinolin-5-yl)acetamide would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(3,4-dimethylphenoxy)-N-(8-methylquinolin-5-yl)acetamide to compounds with analogous acetamide or phenoxy-heterocyclic frameworks.

Table 1: Structural and Functional Comparisons

Key Observations

Substituent Positioning: The 3,4-dimethylphenoxy group in the target compound contrasts with the 2,6-dimethylphenoxy in compounds (e.g., entries e, f, g). Compared to benzothiazole derivatives in (e.g., trifluoromethylbenzothiazole acetamides), the quinoline moiety in the target compound offers distinct electronic properties due to its nitrogen heteroatom, which could influence redox activity or metal chelation .

Biological Activity: Oxadixyl () shares an acetamide backbone but includes an oxazolidinyl ring, enabling fungicidal action via inhibition of RNA polymerase . The absence of a similar ring in the target compound suggests divergent mechanisms.

Solubility and Bioavailability: The 3,4-dimethylphenoxy group likely increases hydrophobicity compared to methoxy or chlorophenyl substituents (). This could limit aqueous solubility but enhance blood-brain barrier penetration if CNS activity is intended.

Research Findings and Data Gaps

- Synthesis and Stability: No synthesis data for the target compound is provided in the evidence. However, analogs like Oxadixyl () and benzothiazole derivatives () suggest that acetylation of aromatic amines under basic conditions is feasible .

- Activity Data: Direct biological data for the target compound is absent. Extrapolating from analogs: Quinoline-containing acetamides often target enzymes (e.g., kinases, cytochrome P450) . 3,4-Dimethylphenoxy groups in pesticides () correlate with enhanced membrane disruption .

Biological Activity

The compound 2-(3,4-dimethylphenoxy)-N-(8-methylquinolin-5-yl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 2-(3,4-dimethylphenoxy)-N-(8-methylquinolin-5-yl)acetamide

- Molecular Formula : C20H22N2O2

- Molecular Weight : 334.419 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antimicrobial and anticancer properties. Below are summarized findings from various studies:

Antimicrobial Activity

Several studies have indicated that compounds similar to 2-(3,4-dimethylphenoxy)-N-(8-methylquinolin-5-yl)acetamide exhibit significant antimicrobial properties. For instance, quinoline derivatives are known for their broad-spectrum antimicrobial effects against bacteria and fungi.

Anticancer Properties

Research has shown that quinoline-based compounds can induce apoptosis in cancer cells. A study demonstrated that related compounds inhibit cell proliferation in various cancer cell lines through mechanisms involving the modulation of apoptosis-related proteins.

The proposed mechanisms through which 2-(3,4-dimethylphenoxy)-N-(8-methylquinolin-5-yl)acetamide exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in the metabolic pathways of pathogens or cancer cells.

- Modulation of Cell Signaling Pathways : It could affect signaling pathways related to cell survival and apoptosis.

- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

Toxicological Considerations

Toxicological assessments are crucial for evaluating the safety profile of new compounds. In a study assessing related quinoline derivatives, no significant toxicity was observed at therapeutic doses, indicating a favorable safety profile for potential clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.